molecular formula C19H13NOS B12899862 N-(Dibenzo[b,d]furan-3-yl)benzothioamide CAS No. 28989-20-0

N-(Dibenzo[b,d]furan-3-yl)benzothioamide

Cat. No.: B12899862
CAS No.: 28989-20-0
M. Wt: 303.4 g/mol
InChI Key: CISCFAAREFSAHA-UHFFFAOYSA-N
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Description

N-(Dibenzo[b,d]furan-3-yl)benzothioamide is a useful research compound. Its molecular formula is C19H13NOS and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28989-20-0

Molecular Formula

C19H13NOS

Molecular Weight

303.4 g/mol

IUPAC Name

N-dibenzofuran-3-ylbenzenecarbothioamide

InChI

InChI=1S/C19H13NOS/c22-19(13-6-2-1-3-7-13)20-14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H,(H,20,22)

InChI Key

CISCFAAREFSAHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

Contextualization Within Dibenzo B,d Furan and Benzothioamide Chemical Space

To appreciate the chemical identity of N-(Dibenzo[b,d]furan-3-yl)benzothioamide, it is essential to understand its two core components: the dibenzo[b,d]furan nucleus and the benzothioamide moiety.

The dibenzo[b,d]furan scaffold is a tricyclic aromatic ether, consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org This thermally robust structure is found in various natural products and has become a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Dibenzofuran (B1670420) derivatives are known to exhibit a wide range of biological activities, including anticancer and antibacterial properties. researchgate.netbiointerfaceresearch.com The planarity of the dibenzofuran system also lends itself to applications in organic electronics, such as in organic light-emitting diodes (OLEDs). The parent compound, dibenzofuran, is obtained from coal tar and is a volatile white solid soluble in nonpolar organic solvents. wikipedia.orgbiointerfaceresearch.com

Interactive Data Table: Properties of Dibenzofuran

Property Value Source
Chemical Formula C₁₂H₈O wikipedia.org
Molar Mass 168.19 g/mol wikipedia.org
Appearance White crystalline powder wikipedia.org
Melting Point 81 to 85 °C wikipedia.org
Boiling Point 285 °C wikipedia.org

| Solubility in water | Insoluble | wikipedia.org |

The benzothioamide moiety is a derivative of thioamide, where a benzene ring is attached to the carbon of the C=S group. Thioamides, in general, are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. chemrxiv.orgchemeurope.com This substitution leads to significant changes in the molecule's electronic and steric properties. Benzothioamides are valuable intermediates in the synthesis of various heterocyclic compounds, including thiazoles. researchgate.nettandfonline.com Their synthesis can be achieved through several methods, such as the reaction of benzonitriles with a sulfur source like sodium sulfide (B99878) in the presence of a catalyst. tandfonline.com

Significance of the Thioamide Moiety in Contemporary Organic Chemistry

The thioamide group (R-CS-NR'R'') is a critical functional group in modern organic chemistry, primarily due to its unique properties as an isostere of the amide bond. chemrxiv.orgnih.gov This single-atom substitution from oxygen to sulfur imparts altered reactivity and intermolecular interaction capabilities. chemrxiv.org

Thioamides are more reactive towards both nucleophiles and electrophiles compared to their amide counterparts because the C=S bond is weaker than the C=O bond. nih.gov They also exhibit different hydrogen bonding characteristics; the N-H group in a thioamide is a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen. nih.govnih.gov These distinct properties have led to the incorporation of thioamides into peptides to study protein folding and stability. chemrxiv.org

In medicinal chemistry, the thioamide moiety has been utilized to enhance the therapeutic properties of drug candidates. nih.gov Replacing an amide with a thioamide can improve a compound's metabolic stability towards enzymatic hydrolysis and, in some cases, enhance its biological activity. chemrxiv.orgnih.gov For instance, the substitution of an amide with a thioamide in certain compounds has been shown to significantly increase their antiproliferative activity against cancer cell lines. nih.gov Thioamides are also key components in a number of drugs used to manage thyrotoxicosis. chemeurope.com

Interactive Data Table: Comparison of Amide and Thioamide Properties

Property Amide (C=O) Thioamide (C=S) Source
Bond Strength Stronger (~170 kcal/mol) Weaker (~130 kcal/mol) nih.gov
H-bond Donor (N-H) Weaker Stronger nih.govnih.gov
H-bond Acceptor Stronger Weaker nih.govnih.gov

| Reactivity | Less reactive | More reactive | nih.gov |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and three-dimensional arrangement of N-(Dibenzo[b,d]furan-3-yl)benzothioamide. These studies provide a foundational understanding of the molecule's intrinsic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding a molecule's reactivity. youtube.comwikipedia.orglibretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com In this compound, the HOMO is predominantly localized on the electron-rich dibenzofuran (B1670420) ring system and the sulfur atom of the benzothioamide group. Conversely, the LUMO is primarily distributed over the benzothioamide portion, particularly the C=S bond and the adjacent aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Interactive Data Table: Frontier Molecular Orbital Properties

Molecular OrbitalDescriptionProbable Localization
HOMO Highest Occupied Molecular OrbitalDibenzofuran ring, Sulfur atom
LUMO Lowest Unoccupied Molecular OrbitalBenzothioamide group (C=S, aromatic ring)
HOMO-LUMO Gap Energy difference between HOMO and LUMOInfluences chemical reactivity and stability

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across the molecule. For this compound, the EPS map would likely show regions of negative potential (electron-rich) concentrated around the oxygen atom of the dibenzofuran moiety and the sulfur atom of the thioamide group, as these are highly electronegative atoms. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the amide group and the aromatic rings. This information is valuable for predicting how the molecule might interact with other molecules and its environment.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While specific Molecular Dynamics (MD) simulation studies on this compound are not extensively documented, this technique would be invaluable for exploring its conformational landscape. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the structure and the different conformations it can adopt. nih.gov For this compound, MD simulations could reveal the dynamics of the rotation around the C-N bond and how different conformations might be stabilized by intramolecular interactions or solvent effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. In the context of this compound, QSAR studies could be employed to predict its potential biological targets or to understand the structural features that are most important for a specific activity. However, the development of a reliable QSAR model requires a dataset of structurally related compounds with known activities, which is not currently available for this specific molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.orgresearchgate.netuba.ar For this compound, NBO analysis can provide a detailed picture of the bonding and antibonding interactions that contribute to its stability. materialsciencejournal.orguba.ar

Interactive Data Table: Key NBO Interactions

Interaction TypeDonor OrbitalAcceptor OrbitalSignificance
n → π Lone pair on Oxygen/SulfurAntibonding π orbital of aromatic ringIntramolecular charge transfer, stabilization
π → π Bonding π orbital of one aromatic ringAntibonding π orbital of another aromatic ringElectron delocalization, stabilization

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of this compound, while not extensively detailed in computational literature, can be mechanistically elucidated by drawing parallels with analogous and well-studied thioamide formation reactions. Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the reaction pathways, transition states, and energetics of similar N-aryl benzothioamide syntheses. These theoretical investigations are crucial for understanding the underlying principles that govern the formation of the target compound.

A plausible and commonly accepted synthetic route to this compound involves a two-step process. The first step is the formation of a reactive intermediate, benzoyl isothiocyanate, from the reaction of a benzoyl halide with a thiocyanate (B1210189) salt. The second step is the nucleophilic addition of 3-aminodibenzo[b,d]furan to this intermediate, leading to the final thioamide product.

Step 1: Formation of Benzoyl Isothiocyanate

The reaction between a substituted benzoyl chloride and ammonium (B1175870) thiocyanate to form benzoyl isothiocyanate has been investigated both experimentally and theoretically. ikprress.org DFT calculations, often at the M062x/6-311G++(2d,2p) level of theory, have been employed to model this reaction. ikprress.org The studies indicate that the reaction generally follows second-order kinetics. The solvent environment plays a critical role, with media of lower dielectric constant favoring a higher reaction rate. ikprress.org This is attributed to the relative stabilization of the reactants and the transition state. Activation parameters, such as the Gibbs free energy of activation (ΔG‡), have been calculated to quantify the energy barrier of this step. For instance, in a solvent like 1,4-dioxane, a relatively low ΔG‡ of 58.7 kJ mol⁻¹ has been reported, facilitating a faster reaction. ikprress.org In contrast, polar solvents like acetonitrile (B52724) can lead to higher activation enthalpies (ΔH‡), making the reaction more enthalpy-controlled. ikprress.org

Step 2: Nucleophilic Addition of 3-Aminodibenzo[b,d]furan

The subsequent reaction of 3-aminodibenzo[b,d]furan with the in-situ generated benzoyl isothiocyanate is the key step in forming the this compound. DFT studies on analogous reactions, such as the formation of N-(carbomylcarbamothioyl)benzamide, provide a detailed mechanistic picture that can be extrapolated to the target molecule. researchgate.net These studies, typically using functionals like B3LYP with a 6-31g(d) basis set, propose a mechanism involving two transition states. researchgate.net

Following the formation of Intermediate 1, an intramolecular proton transfer occurs. The proton from the newly bonded nitrogen atom is transferred to the nitrogen atom of the isothiocyanate moiety. This proton transfer proceeds through a second, lower-energy transition state (TS2), leading to a more stable intermediate (Intermediate 2), which is a tautomer of the final product. researchgate.net A final tautomerization step then yields the stable this compound product.

Interactive Data Tables of Computational Findings

The following tables present hypothetical yet representative data based on computational studies of analogous N-aryl benzothioamide formations. These values illustrate the typical energetic landscape of the reaction.

Table 1: Calculated Relative Energies of Species in the Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants3-Aminodibenzo[b,d]furan + Benzoyl isothiocyanate0.00
TS1First Transition State+25.5
Intermediate 1Tetrahedral Intermediate+5.2
TS2Second Transition State (Proton Transfer)+15.8
ProductThis compound-10.0

Note: The energy values are hypothetical and serve to illustrate the general energetic profile of the reaction based on analogous systems.

Table 2: Key Geometric Parameters of Transition States (Hypothetical)

ParameterTS1TS2
Forming C-N bond distance (Å)1.85-
Breaking N-H bond distance (Å)1.201.45
Forming N-H bond distance (Å)-1.30
Imaginary Frequency (cm⁻¹)-450-280

Note: These geometric parameters are representative values for such transition states and are not derived from a specific calculation for the title compound.

Chemical Reactivity and Transformation Studies of N Dibenzo B,d Furan 3 Yl Benzothioamide

Modifications of the Thioamide Group

The thioamide group, -C(S)NH-, is a versatile functional group that serves as a linchpin for various chemical transformations. Its reactivity is centered on the nucleophilic character of the sulfur atom and the potential for the N-H bond and adjacent C-H bonds to participate in reactions.

The oxidation of thioamides can lead to several sulfur-containing products, depending on the oxidant and reaction conditions. While disulfide formation is a common oxidative outcome for thiols, the oxidation of thioamides typically proceeds through different pathways, often involving the formation of highly reactive S-oxides.

Research on the oxidation of thioamides like thioacetamide (B46855) with hydrogen peroxide suggests a mechanism involving oxidative desulfurization. tandfonline.com This process is thought to proceed through the formation of thioamide S-oxide, S,S-dioxide, or even trioxide intermediates, which are susceptible to nucleophilic attack at the carbon atom, ultimately leading to the corresponding amide. tandfonline.com In biological systems, the metabolism of thioamides has been observed to occur via oxygenation at the sulfur atom. asm.org For instance, studies on the degradation of thiobenzamide (B147508) by Ralstonia pickettii identified thiobenzamide S-oxide as a key intermediate. asm.org

Another significant oxidative transformation is the cyclization to form heterocyclic systems. In a photocatalytic approach, thiobenzamides undergo oxidative cyclization in the presence of a Cu₂O catalyst under light illumination to form 3,5-diphenyl-1,2,4-thiadiazole. rsc.org This reaction highlights a pathway where oxidation leads not to a simple disulfide but to a more complex heterocyclic structure. During the bacterial metabolism of thioacetamide, a dead-end metabolite, 3,5-dimethyl-1,2,4-thiadiazole, was identified, which is known to form from the spontaneous reaction of thioacetamide and its oxygenated species. asm.org

These studies indicate that the thioamide moiety in N-(Dibenzo[b,d]furan-3-yl)benzothioamide is susceptible to oxidation, potentially forming intermediates like S-oxides which can then hydrolyze to the corresponding amide or undergo further reactions such as cyclization.

The thioamide functional group is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. The nucleophilicity of the sulfur atom and the adjacent nitrogen atom allows for cyclization reactions with appropriate bifunctional electrophiles.

Thiazole (B1198619) Synthesis: A classic method for constructing a thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. youtube.com The mechanism begins with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone in an Sₙ2 reaction. youtube.com Subsequent tautomerization and intramolecular cyclization via attack of the imine nitrogen onto the carbonyl carbon, followed by dehydration, yields the thiazole ring. youtube.com This method provides a direct route to convert the thioamide functionality of this compound into a substituted thiazole. In some variations, reactions of thioamide dianions with thioformamides, followed by treatment with iodine, can also produce 5-aminothiazoles. nih.gov

Thiadiazole Synthesis: The thioamide group is also integral to the synthesis of thiadiazoles. 1,3,4-Thiadiazoles, in particular, are accessible through several routes. One common method involves the reaction of thioamides or, more frequently, thiosemicarbazide (B42300) derivatives with acylating or cyclizing agents. For example, N-protected amino acids can be reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 5-amino-1,3,4-thiadiazole derivatives. researchgate.net Hydrazonoyl halides are also effective reagents, reacting with carbothioamides in the presence of a base to form substituted thiazolone derivatives, which are related heterocyclic systems. nih.gov As mentioned previously, direct oxidative cyclization of thiobenzamides can also lead to 1,2,4-thiadiazoles. rsc.org

The following table summarizes representative cyclization reactions applicable to the thioamide moiety.

Target HeterocycleReaction TypeCo-reactantKey Reagents/ConditionsReference
ThiazoleHantzsch Synthesisα-HaloketoneBase or heat youtube.comresearchgate.net
5-AminothiazoleCyclization/OxidationThioformamide1. BuLi, 2. Iodine nih.gov
1,3,4-ThiadiazoleCyclodehydrationThiosemicarbazide + Carboxylic AcidPOCl₃ or Polyphosphate ester (PPE) researchgate.netencyclopedia.pub
1,2,4-ThiadiazolePhotocatalytic Oxidative CyclizationNone (dimerization)Cu₂O, light rsc.org

Functionalization of the Dibenzo[b,d]furan Core

The dibenzo[b,d]furan ring system is an electron-rich aromatic core that can undergo various functionalization reactions. The presence of the thioamide substituent influences the regioselectivity of these transformations.

Transition metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of aromatic rings, often guided by a directing group. The sulfur atom in thioamides or related thioethers can act as a coordinating atom to direct a metal catalyst to a nearby C-H bond.

Studies have shown that thioethers can serve as effective directing groups for palladium-catalyzed C-H alkenylation and acylation at the ortho position of an aryl ring. researchgate.netnih.gov More specifically, the thiocarbonyl group of a thioamide has been successfully employed as a directing group in Cp*Co(III)-catalyzed C–H allylation of ferrocenes. acs.org This precedent suggests that the thioamide group in this compound could potentially direct a transition metal catalyst to functionalize the C-4 position of the dibenzofuran (B1670420) ring or the ortho positions of the N-benzoyl ring.

Separately, the dibenzofuran skeleton itself is amenable to C-H activation. Palladium-catalyzed reactions, often directed by a tethered group, can achieve functionalization. organic-chemistry.orgnih.govacs.orgacs.org For instance, phenol-directed C-H activation is a known strategy for the synthesis of the dibenzofuran core itself, highlighting the reactivity of the C-H bonds adjacent to the oxygen bridge (positions 4 and 6). nih.govacs.org The interplay between the directing ability of the thioamide group and the inherent reactivity of the dibenzofuran ring would determine the ultimate site of functionalization.

Directing GroupCatalyst System (Example)TransformationPosition FunctionalizedReference
ThioetherPd(OAc)₂Alkenylationortho-C-H nih.gov
ThioamideCp*Co(III)Allylationortho-C-H acs.org
PhenolPd(OAc)₂C-O Cyclizationortho-C-H nih.govacs.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction for arenes. The regiochemical outcome on this compound is governed by the combined directing effects of the dibenzofuran nucleus and the N-benzothioamide substituent.

The dibenzo[b,d]furan ring is an activated system for EAS due to the electron-donating character of the furan (B31954) oxygen atom. The oxygen directs incoming electrophiles to the ortho and para positions. Experimental and theoretical studies on dibenzofuran itself show a clear preference for substitution, with the reactivity order generally being 2 > 4 > 1 > 3. ekb.egacs.org Nitration, for example, occurs predominantly at the 2-position. rsc.orgrsc.org

The substituent at the 3-position, N-benzothioamide, complicates this picture. Amide and thioamide groups are generally considered deactivating toward EAS due to the electron-withdrawing nature of the carbonyl or thiocarbonyl group. youtube.comlibretexts.org Deactivating groups typically direct incoming electrophiles to the meta position relative to themselves. libretexts.orgmasterorganicchemistry.com However, the lone pair on the nitrogen atom can participate in resonance, providing an opposing ortho-, para-directing effect. organicchemistrytutor.com

In the case of this compound, the powerful activating and directing effect of the furan oxygen is likely to dominate. With the 3-position already occupied, the most probable sites for electrophilic attack would be the other activated positions of the dibenzofuran core, namely positions 2 and 4. The deactivating nature of the thioamide substituent at position 3 would likely disfavor substitution on the same ring (at positions 2 and 4) compared to an unsubstituted dibenzofuran, but these positions remain the most plausible targets.

Nucleophilic Substitution Reactions Involving the Thioamide Nitrogen

The nitrogen atom of a thioamide is typically nucleophilic, not electrophilic, due to resonance donation of its lone pair into the C=S bond. wikipedia.org Therefore, reactions involving this nitrogen atom usually feature it acting as a nucleophile or being modified to alter its reactivity.

Direct Sₙ2 substitution at an amide or thioamide nitrogen by an external nucleophile is an exceedingly challenging transformation. nih.gov More common are reactions that leverage the nitrogen's nucleophilicity. For example, the nitrogen atom can be N-acylated or N-alkylated, although S-alkylation followed by rearrangement is also a common pathway. wikipedia.orgrsc.org

A modern strategy to induce reactivity at the thioamide carbon involves "ground-state-destabilization". nsf.govrsc.org This approach modifies the nitrogen substituent to reduce the n → π* resonance, which weakens the N-C(S) bond and makes the thiocarbonyl carbon more electrophilic. This has been used to achieve transamidation, where an external amine nucleophile displaces the original amine from the thioamide. nsf.govrsc.org Applying this concept, one could envision activating the dibenzofuran-bound nitrogen to facilitate its displacement by another nucleophile.

Additionally, the proton on the thioamide nitrogen is acidic and can be removed by a strong base like butyllithium (B86547) (BuLi). The resulting anion can then participate in further reactions. For example, the generation of thioamide dianions allows for selective alkylation or silylation at the carbon atom adjacent to the nitrogen. researchgate.net This demonstrates a method for functionalization that proceeds via the deprotonation of the thioamide nitrogen.

Mechanistic Investigations of Biomolecular Interactions and Ligand Design Principles

Theoretical Docking and Binding Affinity Predictions with Macromolecular Targets

Molecular docking simulations are crucial computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For derivatives of the dibenzo[b,d]furan scaffold, docking studies have been instrumental in elucidating potential mechanisms of action, particularly in the context of enzyme inhibition.

For instance, docking studies of dibenzofuran (B1670420) derivatives into the ATP-binding site of Pim-1 kinase, a validated target in antitumor therapy, have revealed key interactions. These simulations show that the dibenzofuran core can fit snugly into the hydrophobic pocket of the kinase. The specific placement and interactions predicted by these models are critical for estimating the binding affinity. While specific binding energy values for N-(Dibenzo[b,d]furan-3-yl)benzothioamide are not available, related benzofuran and benzothieno[3,2-d]pyrimidine derivatives have shown promising binding energies (ΔG) when docked against targets like cyclooxygenase-2 (COX-2), with values indicating stable complex formation. nih.govnih.gov For example, a study on benzothieno[3,2-d]pyrimidin-4-one derivatives reported binding affinities as strong as -9.4 kcal/mol for the most potent compounds. nih.gov Such studies underscore the potential of the core scaffold to anchor ligands effectively within an enzyme's active site.

Table 1: Predicted Binding Affinities of Related Heterocyclic Scaffolds with Protein Targets

Compound Class Protein Target Predicted Binding Affinity (ΔG, kcal/mol) Key Interacting Residues (Predicted)
Benzothieno[3,2-d]pyrimidine Derivatives COX-2 -7.5 to -9.4 His-90, Gln-192
Benzofuran Derivatives Bovine Serum Albumin (BSA) Not reported as ΔG; high affinity (nM range) Trp-134, Trp-213

Note: Data is based on structurally related scaffolds to infer potential interactions of this compound.

Enzyme Modulation Mechanisms (e.g., Kinase Inhibition, P450 Enzyme Interaction)

The dibenzofuran scaffold is a frequent component of molecules designed to modulate enzyme activity. A significant body of research highlights its role in the development of kinase inhibitors.

Proviral integration site for Moloney murine leukemia virus (Pim) kinases and cdc2-like kinases (CLK1) are key targets in cancer therapy. Certain dibenzo[b,d]furan derivatives have been identified as potent, dual inhibitors of both Pim and CLK1 kinases. nih.gov These compounds typically act as ATP-competitive inhibitors, meaning they bind to the kinase's active site and prevent the binding of adenosine triphosphate (ATP), a process essential for the enzyme's function in cell signaling pathways that promote cell proliferation and survival. nih.gov

Information regarding the interaction of dibenzo[b,d]furan derivatives with cytochrome P450 (P450) enzymes is less specific. P450 enzymes are critical for the metabolism of most drugs, and any new chemical entity must be evaluated for its potential to inhibit or induce these enzymes to avoid adverse drug-drug interactions. While detailed studies on this compound are not available, this remains a critical area for investigation in its development as a potential therapeutic agent.

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For dibenzofuran-based kinase inhibitors, SAR studies have provided valuable insights. For example, the presence and position of hydroxyl groups on the dibenzofuran core are often crucial for potent inhibitory activity. These groups can act as hydrogen bond donors, interacting with key amino acid residues in the hinge region of a kinase's ATP-binding pocket, a common anchoring point for kinase inhibitors. nih.gov

Similarly, modifications to the side chain appended to the core structure dramatically affect potency and selectivity. In the case of this compound, the benzothioamide group represents this variable side chain. SAR studies on related heterocyclic compounds have shown that the nature of amide or thioamide linkers and the substitutions on the appended aromatic ring can fine-tune the compound's interaction with the target, influencing properties like potency and metabolic stability. mdpi.comnih.gov For instance, in one study on benzofuran derivatives, the presence of a CONH group was found to be essential for anticancer activity, and this activity was further enhanced by specific substitutions on the attached phenyl ring. mdpi.com

Table 2: SAR Insights from Dibenzofuran-Related Kinase Inhibitors

Structural Feature Observation Implication for Activity
Hydroxyl groups on dibenzofuran core Essential for interaction with kinase hinge region Potent kinase inhibition
Amide/Thioamide Linker Often necessary for biological activity Provides a key interaction point or correct orientation

The process of a ligand binding to a protein is dynamic. It can occur via a "conformational selection" pathway, where the protein already exists in a binding-competent shape, or an "induced fit" pathway, where the ligand's approach induces a conformational change in the protein. The structural flexibility of a ligand like this compound, particularly the rotatable bonds in the benzothioamide side chain, allows it to adopt various conformations. This conformational adaptability can be crucial for achieving a high-affinity interaction with the target protein. The ligand can adjust its shape to fit optimally within the binding site, maximizing favorable intermolecular interactions. This flexibility is a key consideration in computational modeling and drug design, as it allows the molecule to adapt to the specific topology of the target's binding pocket.

Role as a Scaffold in Structure-Based Ligand Design

The dibenzo[b,d]furan nucleus is considered an excellent scaffold in medicinal chemistry. thesciencein.orgbiointerfaceresearch.com A scaffold provides the core three-dimensional structure upon which functional groups can be strategically placed to interact with a biological target. The rigid, planar nature of the dibenzofuran system provides a stable platform, reducing the entropic penalty upon binding and allowing for the precise orientation of substituents into specific sub-pockets of an enzyme's active site.

Its utility is demonstrated in the design of kinase inhibitors inspired by the natural product cercosporamide, where the 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide structure served as the foundational scaffold. nih.gov By using this core and applying structure-based design principles, researchers can develop libraries of compounds with improved potency, selectivity, and drug-like properties. The benzofuran scaffold, in general, is recognized for its broad applicability in creating antimicrobial and anticancer agents. nih.gov

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Biological Contexts

The predicted biological activity of this compound is governed by a network of non-covalent intermolecular interactions with its target. Based on its structure and data from related compounds, the following interactions are likely to be critical:

Hydrogen Bonding: The nitrogen and sulfur atoms in the benzothioamide linker can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. These interactions are highly directional and are fundamental to molecular recognition and binding specificity.

π-π Stacking: The multiple aromatic rings in the dibenzofuran core and the benzoyl group provide extensive surface area for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site. These interactions are crucial for stabilizing the ligand within the pocket.

Hydrophobic Interactions: The largely nonpolar surface of the fused ring system will favorably interact with hydrophobic pockets in the target protein, displacing water molecules and contributing significantly to the binding affinity.

Docking studies of related molecules frequently highlight the importance of these combined forces in achieving potent and selective biological activity. nih.govnih.gov

Applications in Advanced Materials Science and Supramolecular Chemistry

Potential as a Building Block for Organic Electronic Materials

The dibenzofuran (B1670420) moiety within N-(Dibenzo[b,d]furan-3-yl)benzothioamide provides a strong foundation for its application in organic electronic materials, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). Dibenzofuran derivatives are noted for their high triplet energy, a crucial property for host materials in phosphorescent OLEDs (PhOLEDs), which allows for efficient energy transfer to the phosphorescent dopants, leading to high quantum efficiencies. mdpi.comlu.lvresearchgate.net The rigid and planar structure of the dibenzofuran core contributes to good thermal stability and high glass transition temperatures (Tg), which are essential for the longevity and operational stability of electronic devices. lu.lvresearchgate.net

The electronic properties of materials based on dibenzofuran can be finely tuned by strategic substitution on the dibenzofuran ring. The introduction of electron-donating or electron-withdrawing groups can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby optimizing charge injection and transport properties. mdpi.com For instance, the incorporation of carbazole (B46965) units, known for their hole-transporting characteristics, onto a dibenzofuran framework has been shown to yield materials with excellent bipolar charge transport capabilities, a desirable feature for efficient charge recombination within the emissive layer of an OLED. mdpi.com

The benzothioamide group, while primarily influencing the compound's coordination and self-assembly behavior, can also electronically modify the dibenzofuran core, further tuning its optoelectronic properties. The sulfur atom in the thioamide can influence the electronic coupling and solid-state packing of the molecules, which in turn affects charge mobility.

Below is a table summarizing the typical electronic properties of some dibenzofuran-based host materials, illustrating the potential of this class of compounds in organic electronics.

Compound Name (Acronym)HOMO (eV)LUMO (eV)Triplet Energy (E_T, eV)Application
2,6-bis(carbazol-9-yl)dibenzo[b,d]furan (26CzDBF)-6.05-2.662.96Blue PhOLED Host
4,6-bis(carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)-6.09-2.662.95Blue PhOLED Host
2,8-bis(carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)-6.09-2.552.98Blue PhOLED Host
4DBFHPB--2.7Green TADF OLED Host
TDBFSBF1--2.5Hole Transport Layer

Data sourced from multiple studies on dibenzofuran derivatives for OLEDs. mdpi.comresearchgate.net

Ligand Chemistry for Metal Complexation and Catalysis

The benzothioamide functional group in this compound imparts it with significant potential as a ligand for metal complexation, opening avenues for its use in catalysis. Thioamides are known to be excellent ligands for a variety of transition metals.

Coordination Modes of the Thioamide Ligand

The thioamide group typically acts as a bidentate ligand, coordinating to a metal center through both the sulfur and the nitrogen atoms. This S,N-chelation forms a stable five- or six-membered ring with the metal ion, enhancing the stability of the resulting complex. The coordination can occur in a neutral form or, upon deprotonation of the N-H group, as an anionic ligand. This versatility allows for the formation of a wide range of metal complexes with different geometries and electronic properties. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands.

Spectroscopic Signatures of Metal-Ligand Complexes

The coordination of the thioamide ligand to a metal ion can be readily monitored using various spectroscopic techniques, most notably Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In the IR spectrum, the coordination of the thioamide group leads to characteristic shifts in the vibrational frequencies of the C=S and N-H bonds. The C=S stretching vibration, typically observed in the region of 850-600 cm⁻¹, often shifts to a lower frequency upon coordination to a metal, indicating a weakening of the C=S bond. Conversely, the C-N stretching vibration may shift to a higher frequency, suggesting an increase in the C-N bond order. The N-H stretching frequency, usually found around 3400-3200 cm⁻¹, may also shift or broaden upon complexation.

¹H and ¹³C NMR spectroscopy also provide valuable insights into the coordination event. The chemical shift of the N-H proton is particularly sensitive to the coordination environment and often experiences a significant downfield or upfield shift upon complexation. Similarly, the resonance of the thiocarbonyl carbon (C=S) in the ¹³C NMR spectrum is a key indicator of coordination, typically shifting upon binding to a metal.

The following table summarizes typical spectroscopic changes observed upon the coordination of thioamide-type ligands to metal ions.

Spectroscopic TechniqueKey Functional GroupTypical Shift upon Coordination
Infrared (IR) SpectroscopyC=S stretchShift to lower wavenumber
C-N stretchShift to higher wavenumber
N-H stretchShift and/or broadening
¹H NMR SpectroscopyN-H protonSignificant change in chemical shift
¹³C NMR SpectroscopyC=S carbonChange in chemical shift

Data compiled from general observations in the literature on thioamide-metal complexes. chemohollic.comresearchgate.net

The catalytic potential of metal complexes bearing thioamide ligands is an emerging area of research. Palladium complexes with thioamide-type ligands have shown catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnih.govsemanticscholar.org The thioamide ligand can play a crucial role in stabilizing the metal center and influencing the catalytic cycle, potentially leading to highly efficient and selective transformations. The dibenzofuran scaffold, in conjunction with the coordinating benzothioamide, could offer a unique ligand framework for developing novel catalysts.

Role in Supramolecular Assembly and Self-Assembled Systems

The structure of this compound is predisposed to participate in the formation of ordered supramolecular assemblies through a combination of non-covalent interactions. The N-H and C=S groups of the benzothioamide moiety are excellent candidates for forming strong and directional hydrogen bonds. The thioamide N-H group is a good hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. researchgate.netchemrxiv.orgnih.gov These hydrogen-bonding interactions can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets in the solid state.

In addition to hydrogen bonding, the large, planar, and electron-rich dibenzofuran core is prone to engage in π-π stacking interactions. nih.gov These interactions, where the aromatic rings of adjacent molecules stack on top of each other, are a significant driving force for the self-assembly of planar aromatic molecules. The interplay between the directional hydrogen bonds of the thioamide group and the less directional but significant π-π stacking of the dibenzofuran units can lead to the formation of complex and highly ordered three-dimensional architectures.

The nature of the self-assembled structures can be influenced by factors such as solvent polarity and temperature. By carefully designing the molecular structure and controlling the assembly conditions, it is possible to create a variety of nanostructures, such as fibers, ribbons, or vesicles. These self-assembled systems could find applications in areas such as organic electronics, sensing, and the development of "smart" materials that respond to external stimuli. The combination of the rigid dibenzofuran scaffold with the flexible and interactive benzothioamide group makes this compound a promising building block for the bottom-up construction of functional supramolecular materials.

Interaction TypeParticipating MoietiesResulting Supramolecular Structure
Hydrogen BondingThioamide N-H (donor) and C=S (acceptor)1D chains, 2D sheets
π-π StackingDibenzofuran aromatic ringsColumnar stacks, layered structures
Combined InteractionsThioamide and DibenzofuranComplex 3D networks, fibers, ribbons

Future Research Directions

Exploration of Novel Synthetic Pathways for Structural Diversity

Future research should prioritize the development of novel and efficient synthetic routes to N-(Dibenzo[b,d]furan-3-yl)benzothioamide and its derivatives. While general methods for synthesizing dibenzofurans and benzofurans are established, tailoring these to this specific compound and its analogues is crucial. biointerfaceresearch.comnih.govrsc.orgresearchgate.netrsc.org Strategies could involve the innovative use of palladium-catalyzed cross-coupling reactions to construct the dibenzofuran (B1670420) core with high regioselectivity. nih.gov Another approach could be the exploration of intramolecular C-C bond formation from diaryl ether precursors. nih.gov

Furthermore, the synthesis of a library of derivatives by modifying both the dibenzofuran and the benzothioamide parts of the molecule would be highly valuable. This could be achieved through techniques like late-stage functionalization, allowing for the introduction of a wide range of substituents. mdpi.com The development of one-pot synthesis protocols would also be a significant advancement, improving efficiency and sustainability. mdpi.com Such synthetic exploration would provide a platform for structure-activity relationship (SAR) studies and the fine-tuning of the compound's properties for various applications.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding experimental work and saving resources. nih.govmdpi.com Future computational studies should employ Density Functional Theory (DFT) to investigate the compound's electronic structure, molecular orbitals (HOMO-LUMO), and reactivity. nih.govmdpi.comnih.gov These calculations can provide insights into its stability, potential reaction pathways, and spectroscopic characteristics. mdpi.com

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its interactions with biological macromolecules or material surfaces. nih.gov This is particularly relevant for predicting its potential as a therapeutic agent or as a component in advanced materials. Predictive modeling of absorption, distribution, metabolism, and excretion (ADME) properties will also be crucial for any potential pharmaceutical applications. nih.gov

Computational MethodPredicted PropertiesPotential Application
Density Functional Theory (DFT)Electronic structure, HOMO-LUMO gap, reactivity descriptorsPredicting chemical reactivity and spectroscopic signatures
Molecular Dynamics (MD)Conformational analysis, interaction with biomoleculesDrug design, materials science
ADME ModelingBioavailability, metabolic stabilityPharmaceutical development

Development of Hybrid Molecular Systems incorporating this compound

The distinct structural features of this compound make it an excellent candidate for incorporation into hybrid molecular systems. nih.gov Future research could focus on creating hybrid compounds that combine this molecule with other functional moieties to achieve synergistic effects. For instance, linking it to other heterocyclic systems, such as imidazole (B134444) or triazole, could lead to novel compounds with enhanced biological activities. nih.gov

Another promising direction is the development of metal-organic frameworks (MOFs) or coordination polymers where this compound acts as a ligand. The nitrogen and sulfur atoms of the benzothioamide group, along with the oxygen of the dibenzofuran, could serve as coordination sites for metal ions. These hybrid materials could have applications in catalysis, gas storage, and sensing.

Expanding Understanding of Molecular Recognition and Interaction Mechanisms

A deeper understanding of how this compound interacts with other molecules is fundamental to harnessing its potential. The planar and aromatic nature of the dibenzofuran core suggests that π-π stacking interactions could play a significant role in its molecular recognition behavior. nih.gov Future studies should employ techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the solid-state and solution-phase structures of the compound and its complexes.

Investigating its binding to biological targets, such as enzymes or nucleic acids, is a crucial area of research. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to quantify these interactions. Understanding these mechanisms is a prerequisite for the rational design of drugs or sensors based on this molecular scaffold.

Design of Chemically Responsive Materials Based on the Compound's Architecture

The unique architecture of this compound can be leveraged to create novel chemically responsive materials. The thioamide group, for instance, is known to be sensitive to changes in pH and can also participate in hydrogen bonding. This opens up the possibility of developing polymers or gels incorporating this compound that change their properties in response to external chemical stimuli.

Future research could explore the synthesis of polymers with this compound as a pendant group or integrated into the polymer backbone. These materials could find applications in areas such as controlled drug release, chemical sensing, and self-healing materials. The dibenzofuran unit could also impart desirable thermal and photophysical properties to these materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.